

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

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Compound of Interest

Compound Name: *Ethyl 2-bromo-5-methylnicotinate*

CAS No.: 65996-16-9

Cat. No.: B1313444

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Ethyl 2-bromo-5-methylnicotinate is a substituted pyridine derivative, a class of compounds of immense interest in pharmaceutical and materials science. Its structure is deceptively simple, yet it offers a powerful combination of features for the synthetic chemist: a nucleophilic nitrogen atom within the aromatic ring, an ester functional group amenable to further modification, and most critically, a bromine atom at the 2-position. This C2-bromide is not merely a substituent; it is a versatile synthetic handle, strategically positioned for a variety of powerful cross-coupling reactions. This guide will illuminate how these structural features are leveraged to build molecular complexity and drive innovation in drug discovery programs.

Physicochemical & Structural Properties

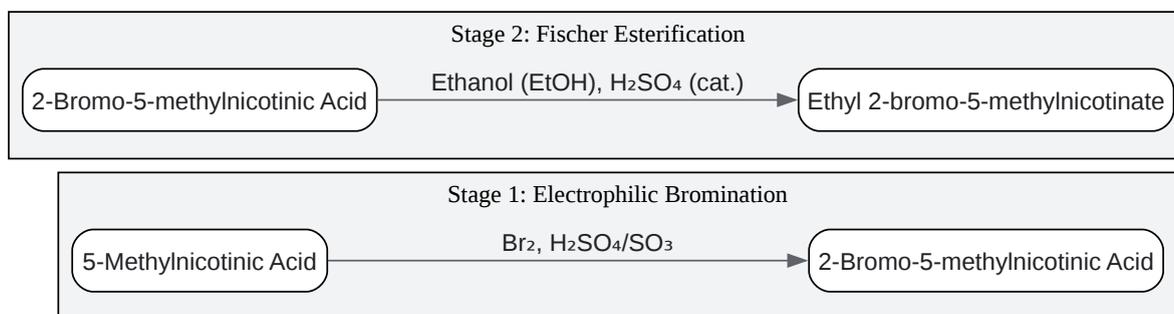
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. The key characteristics of **Ethyl 2-bromo-5-methylnicotinate** are summarized below.

Property	Value	Source
CAS Number	65996-16-9	[1][2]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[2]
Molecular Weight	244.09 g/mol	[1][2]
Physical Form	Pale yellow oil	[1]
Purity	≥95%	[1]
Storage	Sealed in dry, 2-8°C	[2]
MDL Number	MFC16610943	[1][2]
InChI	1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3	[1]
InChI Key	PKLWSPZTPMXMIU-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C1=C(Br)N=CC(C)=C1	[2]

Synthesis and Mechanistic Considerations

While a direct, published synthesis for **Ethyl 2-bromo-5-methylnicotinate** is not readily available, a logical and robust synthetic route can be designed based on well-established transformations of nicotinic acid derivatives. The proposed pathway involves two primary stages: the bromination of the corresponding nicotinic acid followed by esterification.

Proposed Synthetic Workflow



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Caption: Proposed two-stage synthesis of **Ethyl 2-bromo-5-methylnicotinate**.

Detailed Synthetic Protocol (Hypothetical)

This protocol is a representative example based on analogous chemical transformations.[3][4]

Stage 1: Bromination of 5-Methylnicotinic Acid

- **Reactor Setup:** In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge fuming sulfuric acid (oleum). Cool the flask to 0-5°C in an ice-water bath.
- **Substrate Addition:** Slowly add 5-methylnicotinic acid in portions, ensuring the internal temperature does not exceed 10°C. Rationale: This exothermic dissolution must be controlled to prevent runaway reactions.
- **Bromine Addition:** Once the substrate is fully dissolved, add liquid bromine dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C. Rationale: Slow addition is critical for controlling the rate of this highly reactive electrophilic aromatic substitution and for safety.
- **Reaction:** After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

- **Work-up:** Cool the mixture to room temperature and carefully pour it onto crushed ice. The product, 2-bromo-5-methylnicotinic acid, will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Stage 2: Fischer Esterification

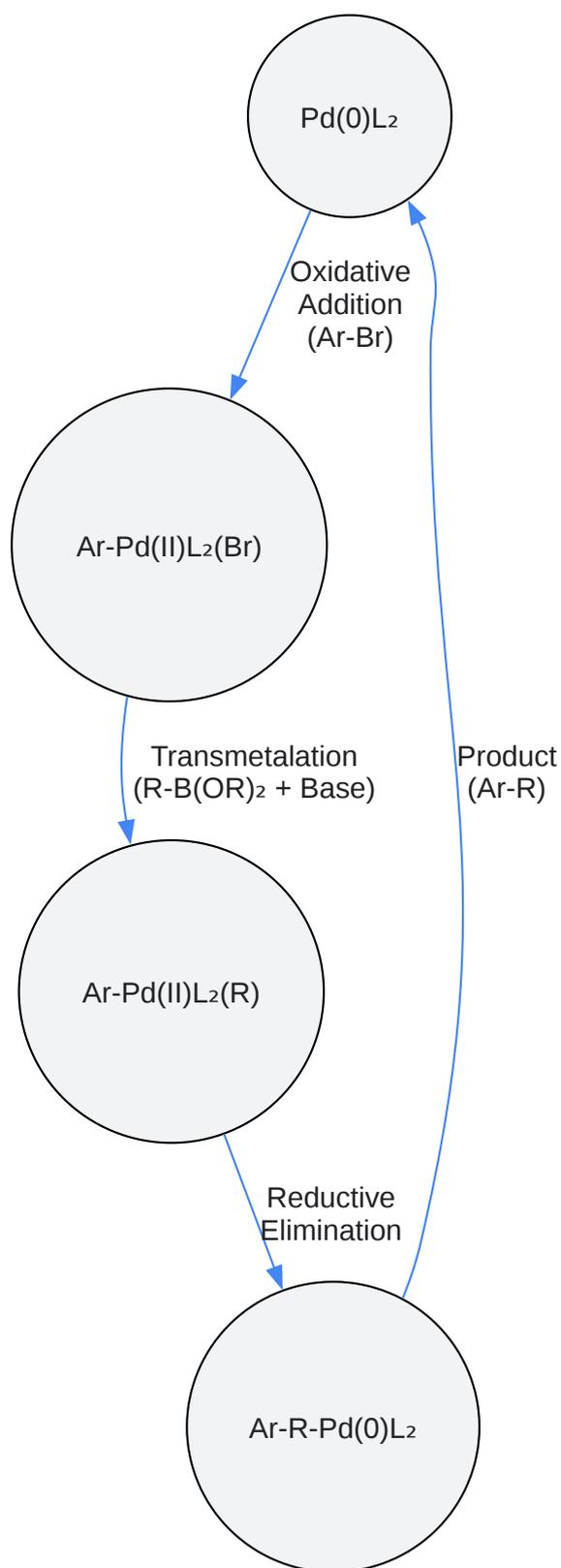
- **Reactor Setup:** To a round-bottom flask, add the crude 2-bromo-5-methylnicotinic acid from Stage 1 and an excess of absolute ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid while stirring. **Rationale:** Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by ethanol.
- **Reaction:** Heat the mixture to reflux (approx. 78°C) for 4-6 hours. The progress is monitored by observing the dissolution of the starting carboxylic acid and by TLC/HPLC.
- **Work-up:** After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure **Ethyl 2-bromo-5-methylnicotinate**.

Reactivity and Applications in Drug Discovery

The synthetic utility of **Ethyl 2-bromo-5-methylnicotinate** is dominated by the reactivity of its C2-bromide. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern medicinal chemistry for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond.[6][7][8] It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for late-stage diversification of drug candidates.[9]

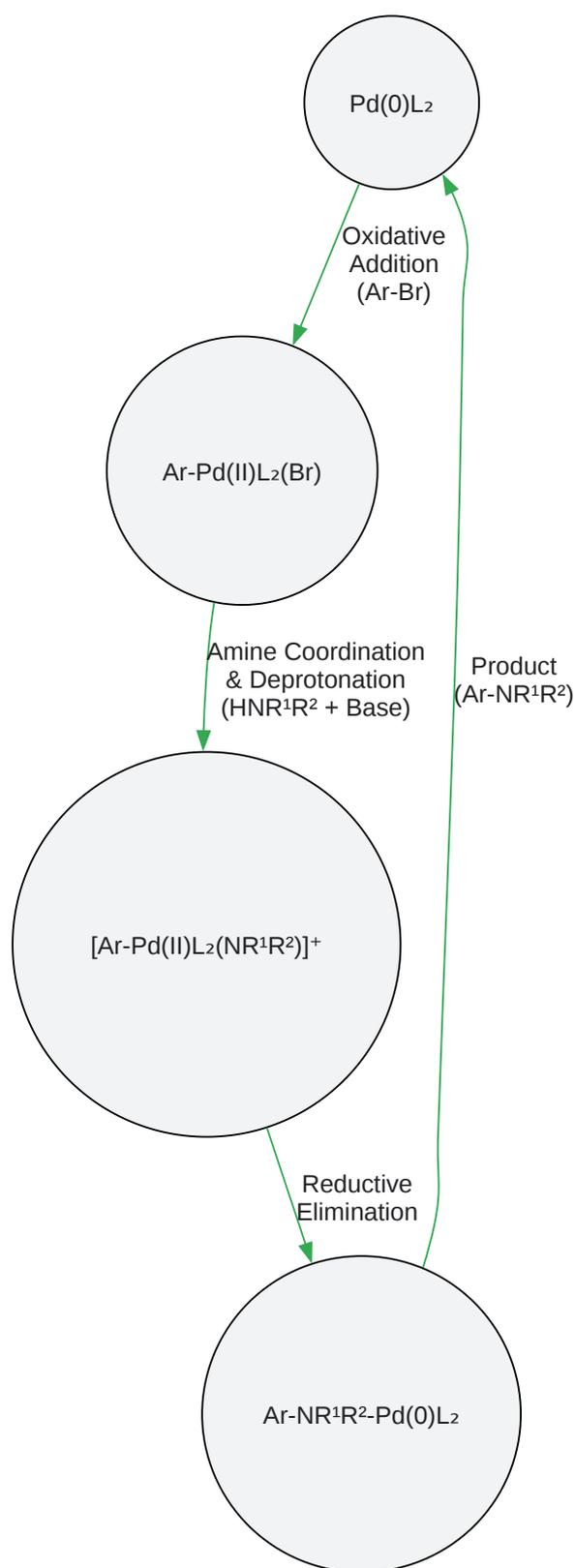


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.^[10]^[11] It is one of the most powerful methods for synthesizing aryl amines, a common motif in pharmacologically active molecules.^[12]

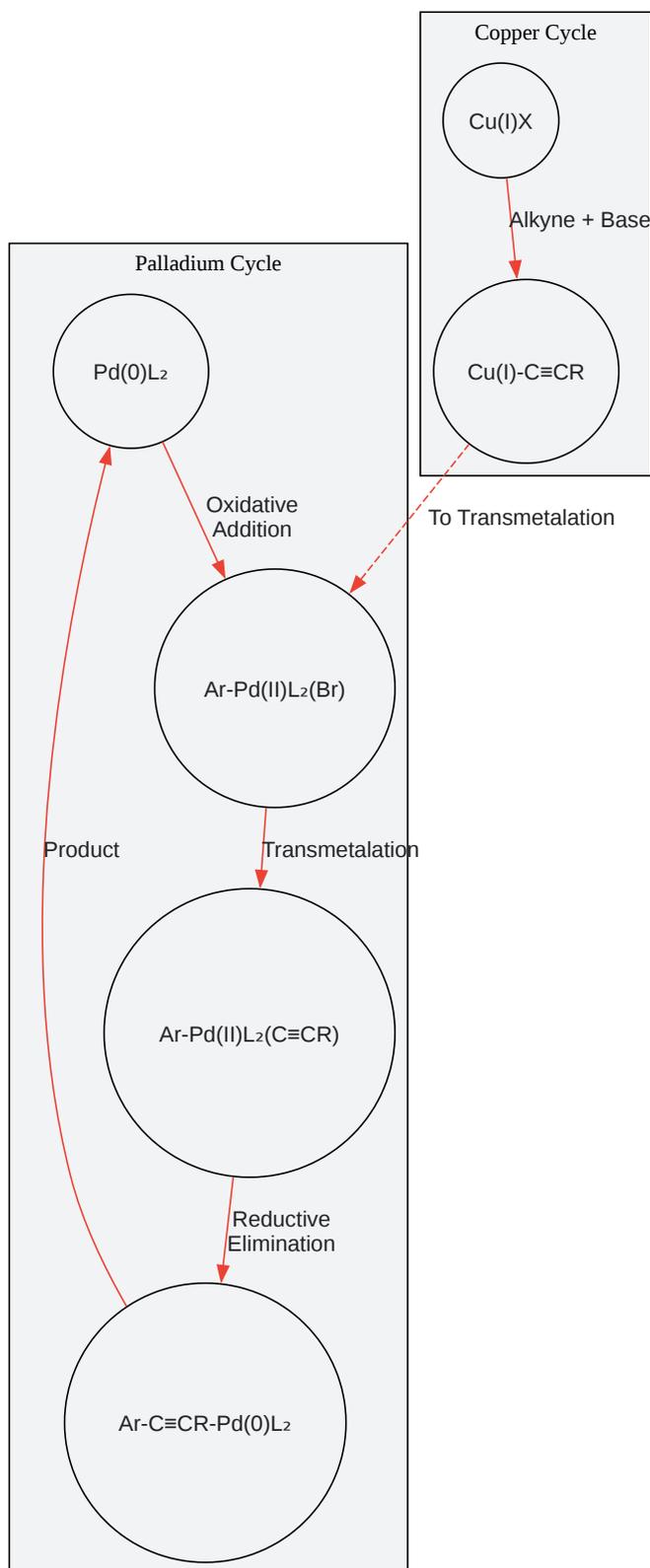


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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

C. Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling joins the aryl bromide with a terminal alkyne, creating conjugated enynes or arylalkynes.^{[13][14][15]} This reaction is invaluable for constructing rigid scaffolds and introducing linear structural elements into molecules.^[16]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

D. Grignard Reagent Formation and Reactivity

The C-Br bond can also be used to form a Grignard reagent by reacting with magnesium metal. [17] The resulting organomagnesium compound is a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds and introduce further complexity. [18]

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not provided, the key features of the ^1H NMR spectrum can be predicted based on the structure and data from analogous compounds. [19][20]

- Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet.
- Ethyl Group (5H):
 - Methylene ($-\text{CH}_2-$): A quartet (q) around δ 4.0-4.5 ppm, due to coupling with the adjacent methyl group.
 - Methyl ($-\text{CH}_3$): A triplet (t) around δ 1.2-1.5 ppm, due to coupling with the adjacent methylene group.
- Methyl Group on Pyridine (3H): A singlet (s) around δ 2.3-2.7 ppm, as it has no adjacent protons to couple with.

Safety and Handling

Based on available data, **Ethyl 2-bromo-5-methylnicotinate** should be handled with appropriate care.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

- Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place, sealed from moisture and air.[2]

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